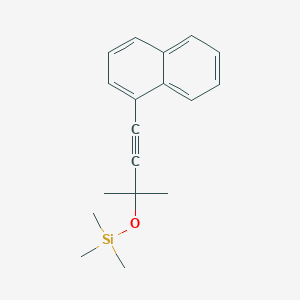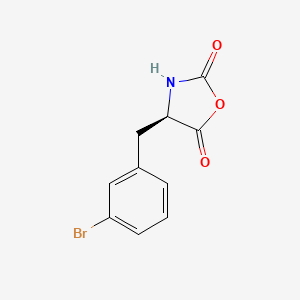![molecular formula C16H26OSi B14894184 t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethyl groups, and a phenoxy group substituted with a 2-methylallyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 3-(2-methylallyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyl-dimethylsilyl chloride+3-(2-methylallyl)phenolBaseterthis compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane can undergo oxidation reactions, particularly at the allylic position, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the phenoxy group or the allylic double bond, resulting in the formation of reduced silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides, thiolates, or amines in the presence of a base.
Major Products:
Oxidation: Epoxides, hydroxylated silanes.
Reduction: Reduced silane derivatives.
Substitution: Substituted silane derivatives with various functional groups.
科学的研究の応用
Chemistry:
Protecting Groups: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane can be used as a protecting group for hydroxyl functionalities in organic synthesis, providing stability under various reaction conditions.
Catalysis: The compound can serve as a ligand or catalyst in organometallic reactions, facilitating the formation of carbon-silicon bonds.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows for its potential use in drug delivery systems, where the silane moiety can enhance the stability and bioavailability of therapeutic agents.
Bioconjugation: It can be used in bioconjugation techniques to attach biomolecules to silicon-based surfaces, aiding in the development of biosensors and diagnostic tools.
Industry:
Material Science: The compound can be incorporated into polymer matrices to improve their mechanical and thermal properties, making it useful in the production of advanced materials.
Coatings: It can be used in the formulation of protective coatings for various surfaces, providing resistance to environmental degradation.
作用機序
The mechanism by which tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. The molecular targets and pathways involved include:
Silicon-Oxygen Bonds: The compound can interact with hydroxyl groups to form stable silicon-oxygen bonds, providing protection against hydrolysis.
Silicon-Carbon Bonds: The formation of silicon-carbon bonds can enhance the stability and reactivity of organic molecules, facilitating various chemical transformations.
類似化合物との比較
tert-Butyldimethylsilane: Similar in structure but lacks the phenoxy and allyl groups, making it less versatile in certain applications.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromopropoxy group instead of the phenoxy group, leading to different reactivity and applications.
tert-Butyl bromide: A simpler compound with a tert-butyl group attached to a bromide, used primarily in substitution reactions.
Uniqueness: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane is unique due to the presence of both the phenoxy and allyl groups, which provide additional sites for chemical modification and enhance its utility in various applications. The combination of these functional groups with the silicon moiety allows for a wide range of chemical transformations and applications in different fields.
特性
分子式 |
C16H26OSi |
|---|---|
分子量 |
262.46 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[3-(2-methylprop-2-enyl)phenoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-13(2)11-14-9-8-10-15(12-14)17-18(6,7)16(3,4)5/h8-10,12H,1,11H2,2-7H3 |
InChIキー |
NQYBDXOYWAWXEE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


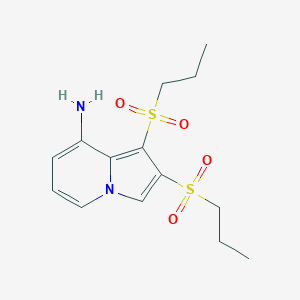
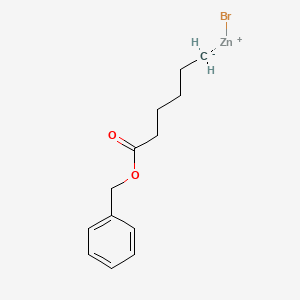
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
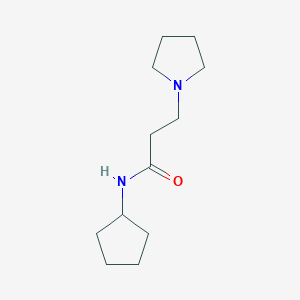


![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
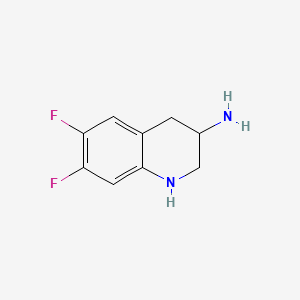
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
